
4-(3,5-Dibromo-2-hydroxybenzylidene)-2-phenyloxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,5-Dibromo-2-hydroxybenzylidene)-2-phenyloxazol-5(4H)-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzylidene group substituted with dibromo and hydroxy groups, attached to an oxazol-5(4H)-one ring. The presence of bromine atoms and the oxazol-5(4H)-one ring contribute to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Dibromo-2-hydroxybenzylidene)-2-phenyloxazol-5(4H)-one typically involves the reaction of 3,5-dibromosalicylaldehyde with 2-phenyloxazol-5(4H)-one under specific conditions. One common method includes the use of methanol as a solvent and acetic acid as a catalyst. The reaction mixture is refluxed for a certain period, followed by cooling to room temperature to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to ensure the quality of the final product.
化学反応の分析
Types of Reactions
4-(3,5-Dibromo-2-hydroxybenzylidene)-2-phenyloxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the bromine atoms or convert the oxazol-5(4H)-one ring to other functional groups.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) and thiols (RSH) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives of the original compound.
科学的研究の応用
4-(3,5-Dibromo-2-hydroxybenzylidene)-2-phenyloxazol-5(4H)-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(3,5-Dibromo-2-hydroxybenzylidene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound’s bromine atoms and oxazol-5(4H)-one ring play crucial roles in its reactivity and biological activity. For instance, the compound may inhibit certain enzymes or disrupt cellular processes, leading to its observed effects.
類似化合物との比較
Similar Compounds
N’-(3,5-Dibromo-2-hydroxybenzylidene)-4-nitrobenzohydrazide: Shares similar structural features and exhibits comparable biological activities.
N’-(3,5-Dibromo-2-hydroxybenzylidene)-2-fluorobenzohydrazide: Another related compound with similar reactivity and applications.
特性
CAS番号 |
113425-80-2 |
|---|---|
分子式 |
C16H9Br2NO3 |
分子量 |
423.05 g/mol |
IUPAC名 |
(4Z)-4-[(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H9Br2NO3/c17-11-6-10(14(20)12(18)8-11)7-13-16(21)22-15(19-13)9-4-2-1-3-5-9/h1-8,20H/b13-7- |
InChIキー |
SRPURPRVWVIXRU-QPEQYQDCSA-N |
異性体SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=C(C(=CC(=C3)Br)Br)O)/C(=O)O2 |
正規SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=C(C(=CC(=C3)Br)Br)O)C(=O)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


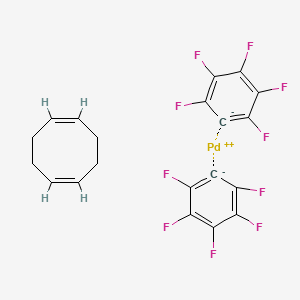
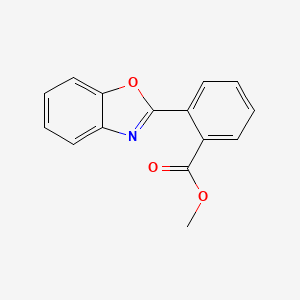
![1-(2-Ethylbenzo[d]oxazol-4-yl)ethanone](/img/structure/B12871761.png)
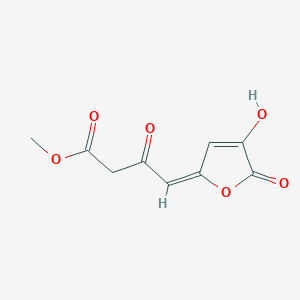
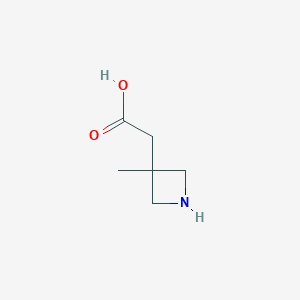
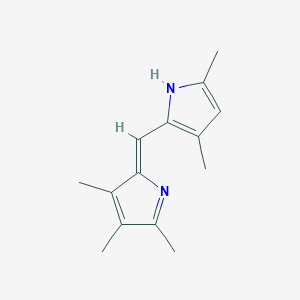
![1-Ethyl-3-propyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12871773.png)
![Di-tert-butyl 1-(3-(methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)hydrazine-1,2-dicarboxylate](/img/structure/B12871775.png)

![3-(4-Bromophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12871784.png)
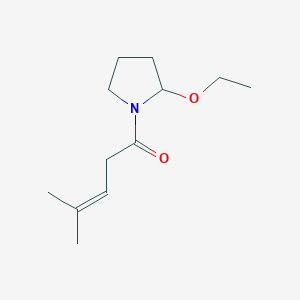
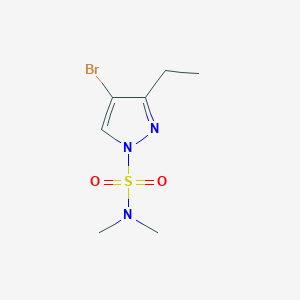
![2-Bromo-5-ethylbenzo[d]oxazole](/img/structure/B12871791.png)
![1-(6-(Trifluoromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12871793.png)
